molecular formula C8H6BrN3O B1384327 2-Amino-5-bromoquinazolin-4-ol CAS No. 937668-63-8

2-Amino-5-bromoquinazolin-4-ol

Cat. No. B1384327
CAS RN: 937668-63-8
M. Wt: 240.06 g/mol
InChI Key: WABUXSHYCDPHKN-UHFFFAOYSA-N
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Description

2-Amino-5-bromoquinazolin-4-ol is a chemical compound with the molecular formula C8H6BrN3O and a molecular weight of 240.06 .


Synthesis Analysis

Quinazoline derivatives, which include 2-Amino-5-bromoquinazolin-4-ol, have drawn significant attention in synthesis and bioactivities research due to their significant biological activities . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The InChI code for 2-Amino-5-bromoquinazolin-4-ol is 1S/C8H6BrN3O/c9-4-2-1-3-5-6 (4)7 (13)12-8 (10)11-5/h1-3H, (H3,10,11,12,13) .


Physical And Chemical Properties Analysis

2-Amino-5-bromoquinazolin-4-ol is a solid at room temperature. It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

2-Amino-5-bromoquinazolin-4-ol derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. One such compound showed significant anti-inflammatory and analgesic effects, indicating the potential of 2-Amino-5-bromoquinazolin-4-ol derivatives in the development of new anti-inflammatory agents (Kumar, Rajput, & Bhati, 2007).

Anticancer Properties

Derivatives of 2-Amino-5-bromoquinazolin-4-ol have been studied for their cytotoxic effects against various cancer cell lines. Some compounds showed significant activity, particularly against colorectal adenocarcinoma and hepatocellular carcinoma cells. This suggests a potential application in cancer therapy, especially in the development of novel anticancer agents (Mphahlele et al., 2018).

Antimalarial Activity

Compounds synthesized from 2-Amino-5-bromoquinazolin-4-ol have been evaluated for their antimalarial properties. Some derivatives exhibited significant antimalarial activity, indicating the potential of these compounds in the development of new antimalarial drugs (Barlin, Tian, Kotecka, & Rieckmann, 1992).

Antimicrobial and Antifungal Evaluation

Derivatives of 5-amino-7-bromoquinolin-8-ol, closely related to 2-Amino-5-bromoquinazolin-4-ol, have shown potent antibacterial and antifungal activities. This suggests the potential use of these compounds in the treatment of microbial infections (Krishna, 2018).

Inhibition of Malaria Digestive Vacuole Plasmepsins

2-Aminoquinazolin-4(3H)-ones, closely related to 2-Amino-5-bromoquinazolin-4-ol, have been identified as inhibitors of malaria digestive vacuole plasmepsins. This points to their potential as leads for the development of new antimalarial agents (Rasina et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust and wearing protective clothing .

properties

IUPAC Name

2-amino-5-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUXSHYCDPHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromoquinazolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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